molecular formula C4H5BrMg B3046916 But-2-ynylmagnesium bromide, 0.50 M in THF CAS No. 13254-28-9

But-2-ynylmagnesium bromide, 0.50 M in THF

Cat. No. B3046916
CAS RN: 13254-28-9
M. Wt: 157.29 g/mol
InChI Key: AUJCOCZZOZVOQM-UHFFFAOYSA-M
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Description

But-2-ynylmagnesium bromide, 0.50 M in THF is an organometallic compound that is widely used in organic chemistry. It is a powerful nucleophile and can be used for the synthesis of a variety of organic compounds.

Mechanism Of Action

The mechanism of action of But-2-ynylmagnesium bromide involves the attack of the nucleophilic carbon atom on the electrophilic carbon atom of the substrate. This leads to the formation of a new carbon-carbon bond and the displacement of the leaving group. The reaction is typically carried out in the presence of a proton source, such as water or alcohol, to quench the reaction and prevent further reaction.

Biochemical And Physiological Effects

But-2-ynylmagnesium bromide has no known biochemical or physiological effects. It is not used in drug development or for medical purposes.

Advantages And Limitations For Lab Experiments

The advantages of But-2-ynylmagnesium bromide include its high reactivity and versatility in organic synthesis. It can be used to synthesize a wide range of organic compounds, including complex natural products. However, the limitations of But-2-ynylmagnesium bromide include its sensitivity to air and moisture, which can lead to unwanted side reactions. It is also highly reactive and can be difficult to control in some reactions.

Future Directions

For But-2-ynylmagnesium bromide research include the development of new synthetic methods and the application of But-2-ynylmagnesium bromide in the synthesis of complex natural products. Researchers are also exploring the use of But-2-ynylmagnesium bromide in the development of new materials, such as polymers and catalysts.
Conclusion:
In conclusion, But-2-ynylmagnesium bromide, 0.50 M in THF is a powerful nucleophile that has many scientific research applications. It is commonly used in organic synthesis and can be used to synthesize a wide range of organic compounds. However, it is sensitive to air and moisture and can be difficult to control in some reactions. Future research on But-2-ynylmagnesium bromide will focus on the development of new synthetic methods and the application of But-2-ynylmagnesium bromide in the synthesis of complex natural products and new materials.

Scientific Research Applications

But-2-ynylmagnesium bromide has many scientific research applications. It can be used as a nucleophile in the synthesis of a variety of organic compounds, including alcohols, ketones, and esters. It can also be used in the synthesis of complex natural products, such as steroids and terpenes.

properties

IUPAC Name

magnesium;but-2-yne;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5.BrH.Mg/c1-3-4-2;;/h1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJCOCZZOZVOQM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#C[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

But-2-ynylmagnesium bromide, 0.50 M in THF

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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